molecular formula C15H11NO B1652240 3-Oxo-2-(2-phenylphenyl)propanenitrile CAS No. 1415393-25-7

3-Oxo-2-(2-phenylphenyl)propanenitrile

Cat. No.: B1652240
CAS No.: 1415393-25-7
M. Wt: 221.25
InChI Key: IEKZWSZUFOISNX-UHFFFAOYSA-N
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Description

3-Oxo-2-(2-phenylphenyl)propanenitrile is a nitrile-containing β-ketopropanenitrile derivative characterized by a biphenyl substituent at the 2-position and a ketone group at the 3-position. The nitrile group contributes to reactivity in cyclization and nucleophilic addition reactions, as seen in related compounds .

Properties

CAS No.

1415393-25-7

Molecular Formula

C15H11NO

Molecular Weight

221.25

IUPAC Name

3-oxo-2-(2-phenylphenyl)propanenitrile

InChI

InChI=1S/C15H11NO/c16-10-13(11-17)15-9-5-4-8-14(15)12-6-2-1-3-7-12/h1-9,11,13H

InChI Key

IEKZWSZUFOISNX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(C=O)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(C=O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilicity, facilitating nucleophilic attacks. Bulky aromatic groups (e.g., biphenyl in the target compound) may sterically hinder reactions but improve thermal stability.
  • Synthetic Routes: Michael addition is a common method for β-ketonitrile synthesis (e.g., uses 3-oxo-3-phenylpropanenitrile in enynone reactions). Heterocyclic substituents (e.g., thienopyridinyl in ) often require multistep cyclization.

Key Observations :

  • Antiproliferative Activity : Trimethoxyphenyl derivatives (e.g., ) show potent activity due to enhanced tubulin binding.
  • Antimicrobial Activity : Indole-containing analogs (e.g., ) leverage planar aromatic systems to intercalate into microbial membranes.
  • Agrochemical Use: Chlorophenyl and thiazolidinone groups (e.g., ) improve herbicidal efficacy through targeted enzyme inhibition.

Physicochemical and Spectral Comparisons

Spectroscopic Data :

  • IR Spectroscopy: C≡N Stretch: ~2195 cm⁻¹ (consistent across analogs like ). C=O Stretch: ~1720–1647 cm⁻¹ (varies with substituent electron effects; e.g., 1724 cm⁻¹ in for dimethylthienothiophene derivatives).
  • ¹H NMR :
    • Ketone-CH₂ : δ 3.81–5.20 ppm (split signals due to diastereomerism in Michael adducts, as in ).
    • Aromatic Protons : δ 7.02–8.60 ppm (multiplicity depends on substituent electronic environments) .

Thermal Stability :

  • Biphenyl and polyaromatic substituents (e.g., in the target compound) likely increase melting points (>200°C, inferred from ). Trifluoromethyl groups (e.g., ) reduce crystallinity due to steric hindrance.

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